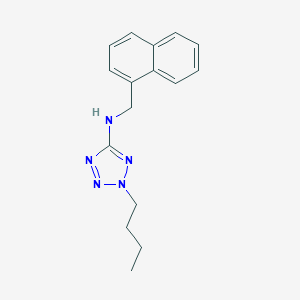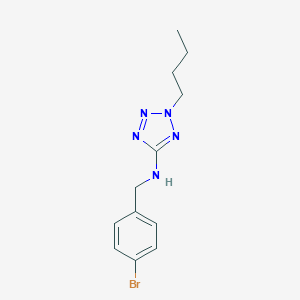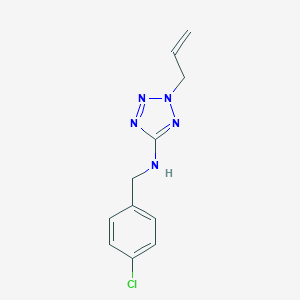
N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea, also known as D609, is a small molecule inhibitor that has been widely used in scientific research applications. It was first synthesized in the 1980s and has since been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea involves its inhibition of PC-PLC activity. PC-PLC is involved in the breakdown of phosphatidylcholine, a major component of cell membranes. By inhibiting PC-PLC, N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea disrupts cell signaling pathways and inhibits cell growth and proliferation. In addition, N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of PC-PLC and to disrupt cell signaling pathways. N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been found to induce apoptosis in cancer cells and to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea in lab experiments is its ability to inhibit the activity of PC-PLC, which is involved in various cellular processes. N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to have anti-cancer properties and to improve insulin sensitivity. However, one limitation of using N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is its potential toxicity, particularly at high concentrations. Careful dosage and concentration control are necessary when using N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea in lab experiments.
Orientations Futures
There are several future directions for research on N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea. One area of interest is its potential therapeutic effects in neurological diseases, such as Alzheimer's disease and Parkinson's disease. N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to have neuroprotective effects and to improve cognitive function in animal models. Another area of research is the development of new N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea derivatives with improved efficacy and reduced toxicity. Finally, further studies are needed to elucidate the mechanism of action of N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea and its potential applications in cancer therapy.
Méthodes De Synthèse
The synthesis of N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea involves the reaction of 2-chlorobenzoyl isothiocyanate with tetrahydro-2-furanylmethylamine. The resulting product is then purified through recrystallization to obtain N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea as a white powder. This synthesis method has been used in various studies and has been found to be efficient and reliable.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been widely used in scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been studied for its ability to inhibit the activity of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme that is involved in cell signaling and has been implicated in cancer progression.
In addition to its anti-cancer properties, N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been studied for its potential therapeutic effects in other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. It has been shown to have neuroprotective effects and to improve insulin sensitivity in animal models.
Propriétés
Nom du produit |
N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea |
|---|---|
Formule moléculaire |
C12H15ClN2OS |
Poids moléculaire |
270.78 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-3-(oxolan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C12H15ClN2OS/c13-10-5-1-2-6-11(10)15-12(17)14-8-9-4-3-7-16-9/h1-2,5-6,9H,3-4,7-8H2,(H2,14,15,17) |
Clé InChI |
PMJMUMQTDVNRJP-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=S)NC2=CC=CC=C2Cl |
SMILES canonique |
C1CC(OC1)CNC(=S)NC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N-({2-[(4-methylbenzyl)oxy]-1-naphthyl}methyl)-2H-tetrazol-5-amine](/img/structure/B276661.png)


![N-(2-allyl-2H-tetraazol-5-yl)-N-{2-[(4-chlorobenzyl)oxy]benzyl}amine](/img/structure/B276665.png)

![N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B276667.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276669.png)
![N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276670.png)


![N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B276679.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine](/img/structure/B276681.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine](/img/structure/B276682.png)
![2-{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B276685.png)